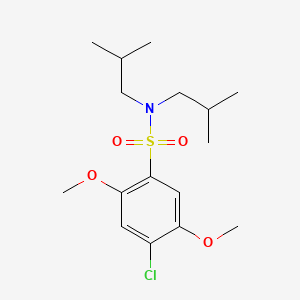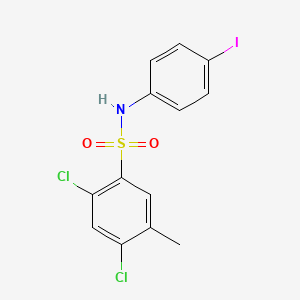
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. MLN4924 has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. This inhibition leads to the accumulation of NEDD8-conjugated proteins and ultimately results in cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide inhibits the activity of the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. This inhibition leads to the accumulation of NEDD8-conjugated proteins, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide in lab experiments is its ability to inhibit the activity of the NEDD8-activating enzyme (NAE) in a selective manner. Additionally, this compound has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide. One potential direction is the development of combination therapies that incorporate this compound with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor activity of this compound. Finally, the development of more selective NAE inhibitors may provide additional therapeutic options for the treatment of cancer.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the preparation of 2,4-dichloro-5-methylbenzenesulfonamide, which is then reacted with 4-iodoaniline to form the desired product.
Scientific Research Applications
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy. Additionally, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and gemcitabine.
Properties
IUPAC Name |
2,4-dichloro-N-(4-iodophenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2INO2S/c1-8-6-13(12(15)7-11(8)14)20(18,19)17-10-4-2-9(16)3-5-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSRARQMPPWDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)

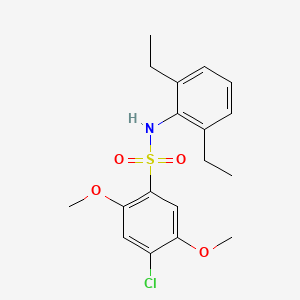
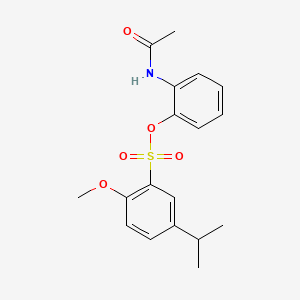
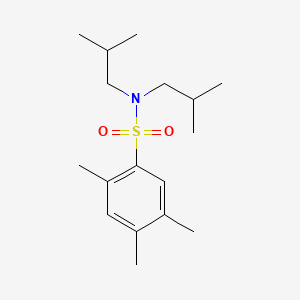
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
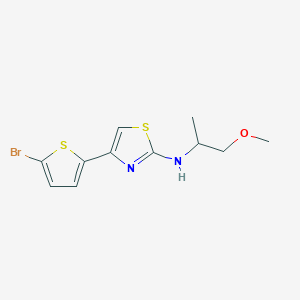
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)

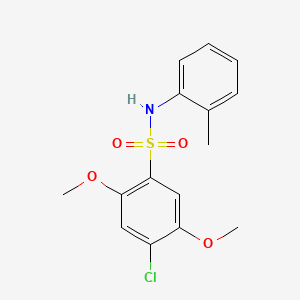
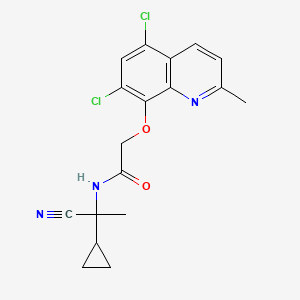
![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
